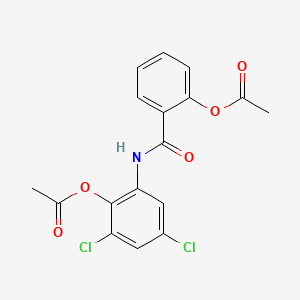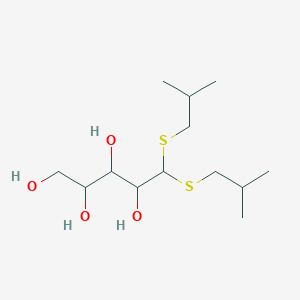
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a (3-cyclohexylideneprop-1-en-2-yl) group. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, organic synthesis, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane typically involves the reaction of a suitable cyclohexylidenepropene derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions using similar synthetic routes. The key considerations include the purity of reagents, reaction temperature, and the removal of by-products to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It can also serve as a protecting group for alcohols and amines.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of silicone-based materials, coatings, and adhesives due to its ability to form stable silicon-carbon bonds.
Mecanismo De Acción
The mechanism of action of (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is relatively stable, allowing the compound to participate in a range of chemical reactions without breaking down easily. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: A common reagent used in the synthesis of organosilicon compounds.
Cyclohexylidenepropene derivatives: Compounds with similar structural features but different substituents on the cyclohexylidenepropene group.
Uniqueness
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is unique due to the presence of both a cyclohexylidenepropene group and a trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various synthetic applications.
Propiedades
Número CAS |
71321-11-4 |
|---|---|
Fórmula molecular |
C12H22Si |
Peso molecular |
194.39 g/mol |
Nombre IUPAC |
3-cyclohexylideneprop-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C12H22Si/c1-11(13(2,3)4)10-12-8-6-5-7-9-12/h10H,1,5-9H2,2-4H3 |
Clave InChI |
XWURNSFECSCWJX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=C)C=C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


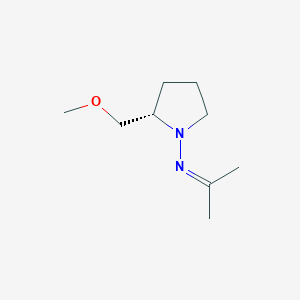
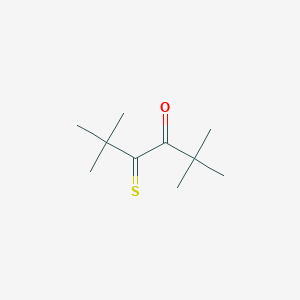
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)

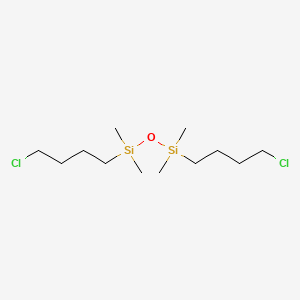

![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
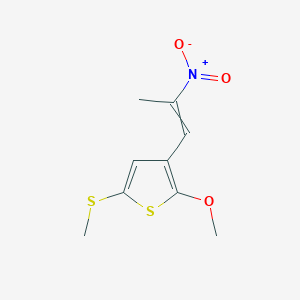
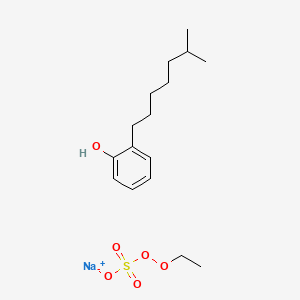
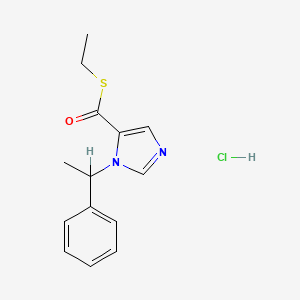
![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
